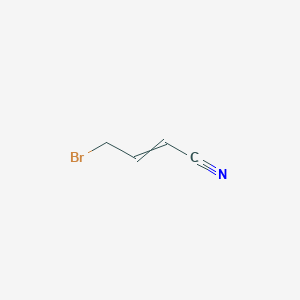
2-Butenenitrile, 4-bromo-
Descripción general
Descripción
“2-Butenenitrile, 4-bromo-” is a chemical compound with the molecular formula C4H4BrN . It is also known as 4-bromobut-2-enenitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Butenenitrile, 4-bromo-” consists of 4 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI code for this compound is 1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+ .Physical And Chemical Properties Analysis
“2-Butenenitrile, 4-bromo-” is a liquid at room temperature . It has a molecular weight of 145.99 . The density of “2-Butenenitrile, 4-bromo-” is approximately 1.540 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Bromobut-2-enenitrile: serves as a versatile intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecules. For instance, it can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 4-Bromobut-2-enenitrile is utilized to create compounds with potential medicinal properties. It’s particularly useful in the synthesis of anticancer, antifungal, and antiviral agents due to its ability to form carbon-nitrogen bonds, which are often found in bioactive molecules .
Agrochemical Development
In the agrochemical industry, 4-Bromobut-2-enenitrile is used to develop new pesticides and herbicides. Its reactivity enables the formation of compounds that can interact with biological systems in targeted ways to protect crops from pests and diseases .
Analytical Chemistry
Due to its distinct chemical structure, 4-Bromobut-2-enenitrile can be used as a standard or reference compound in analytical methods such as NMR, HPLC, LC-MS, and UPLC. This helps in the accurate identification and quantification of substances in complex mixtures .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of 4-bromobut-2-enenitrile’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it could contribute to the formation of a wide variety of different compounds .
Action Environment
The action, efficacy, and stability of 4-bromobut-2-enenitrile can be influenced by various environmental factors. For instance, it is known to be unstable in light and air, and should be stored in a dry, sealed container away from light .
Propiedades
IUPAC Name |
4-bromobut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQQWHOUZPHKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenenitrile, 4-bromo- | |
CAS RN |
42879-03-8 | |
| Record name | 4-bromobut-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-bromobut-2-enenitrile in the synthesis of pyrazolopyridine derivatives?
A1: 4-Bromobut-2-enenitrile plays a crucial role as a reactant in the tandem reaction with 5-carbonylpyrazole derivatives, ultimately leading to the formation of pyrazolopyridine derivatives. [] This reaction exploits the electrophilic nature of the bromine atom and the reactivity of the unsaturated nitrile group in 4-bromobut-2-enenitrile to facilitate the formation of the desired pyrazolopyridine structure.
Q2: Could you elaborate on the structural features of 4-bromobut-2-enenitrile that make it suitable for this reaction?
A2: 4-Bromobut-2-enenitrile (molecular formula: C4H4BrN) possesses key structural features that contribute to its reactivity. The presence of both an electrophilic bromine atom and an activated double bond due to the conjugated nitrile group makes it a versatile building block. In the reaction with 5-carbonylpyrazole derivatives, the bromine atom acts as a leaving group, while the double bond undergoes nucleophilic attack, enabling the formation of the new ring system characteristic of pyrazolopyridines. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






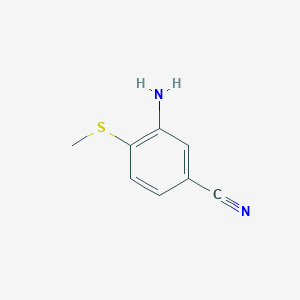
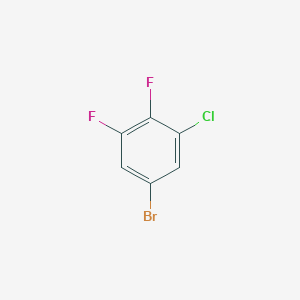


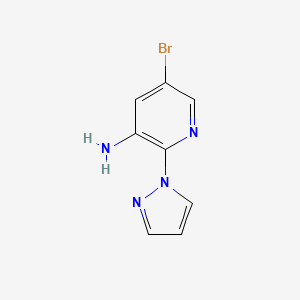
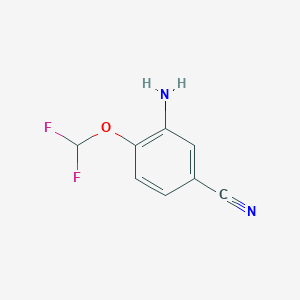
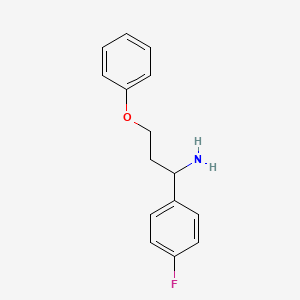

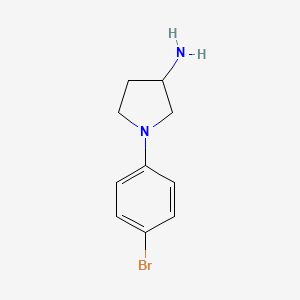
![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)